N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(2-NITROPHENYL)THIOUREA
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Overview
Description
N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(2-NITROPHENYL)THIOUREA is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrazole ring, a nitrophenyl group, and a carbamothioyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(2-NITROPHENYL)THIOUREA typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the pyrazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Carbamothioyl Group: The carbamothioyl group is introduced by reacting the chlorinated pyrazole with thiourea in the presence of a base.
Nitration of the Phenyl Ring: The nitrophenyl group is incorporated through nitration of an appropriate phenyl precursor using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Nitro derivatives or nitroso compounds.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(2-NITROPHENYL)THIOUREA is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The presence of the nitrophenyl and carbamothioyl groups suggests potential activity against certain biological targets, which could lead to the development of new therapeutic agents.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it a versatile intermediate for various industrial applications.
Mechanism of Action
The mechanism of action of N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(2-NITROPHENYL)THIOUREA would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group could participate in electron transfer reactions, while the carbamothioyl group might form covalent bonds with biological targets, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1,3-dimethyl-N-[(2-nitrophenyl)carbamothioyl]-1H-pyrazole-3-carboxamide: Similar structure but with a different position of the carboxamide group.
4-chloro-1,3-dimethyl-N-[(2-aminophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide: Similar structure but with an amino group instead of a nitro group.
4-chloro-1,3-dimethyl-N-[(2-hydroxyphenyl)carbamothioyl]-1H-pyrazole-5-carboxamide: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
The uniqueness of N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(2-NITROPHENYL)THIOUREA lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitrophenyl and a carbamothioyl group in the same molecule is relatively rare, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H12ClN5O3S |
---|---|
Molecular Weight |
353.78 g/mol |
IUPAC Name |
4-chloro-2,5-dimethyl-N-[(2-nitrophenyl)carbamothioyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H12ClN5O3S/c1-7-10(14)11(18(2)17-7)12(20)16-13(23)15-8-5-3-4-6-9(8)19(21)22/h3-6H,1-2H3,(H2,15,16,20,23) |
InChI Key |
BYOZIWMVEULKMV-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-])C |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-])C |
Origin of Product |
United States |
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